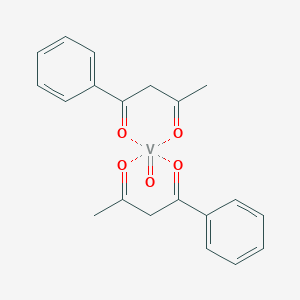
Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
14767-37-4 |
|---|---|
Molekularformel |
C20H18O5V |
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
oxovanadium(2+);1-phenylbutane-1,3-dione |
InChI |
InChI=1S/2C10H9O2.O.V/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;;/h2*2-7H,1H3;;/q2*-1;;+2 |
InChI-Schlüssel |
AKWIQDLAMYMHDA-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C1=CC=CC=C1.CC(=O)CC(=O)C1=CC=CC=C1.O=[V] |
Isomerische SMILES |
CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.O=[V+2] |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.O=[V+2] |
Andere CAS-Nummern |
14767-37-4 |
Herkunft des Produkts |
United States |
Wirkmechanismus
Target of Action
It’s known that vanadium complexes can interact with a variety of biological targets, including enzymes and other proteins.
Mode of Action
For instance, they can bind to proteins and enzymes, altering their function. In some cases, these interactions can lead to changes in cellular processes, such as signal transduction pathways.
Biochemical Pathways
For example, they can inhibit the activity of certain enzymes, disrupt signal transduction pathways, and alter the function of various proteins.
Pharmacokinetics
It’s known that the bioavailability of vanadium complexes can be influenced by factors such as their chemical structure, the presence of other compounds, and the physiological conditions of the body.
Result of Action
For example, they can alter the function of proteins and enzymes, disrupt cellular processes, and even induce cell death in certain cases.
Action Environment
The action, efficacy, and stability of Oxovanadium;1-phenylbutane-1,3-dione can be influenced by various environmental factors. For instance, the presence of other compounds can affect its ability to interact with its targets. Additionally, physiological conditions such as pH and temperature can also influence its action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


